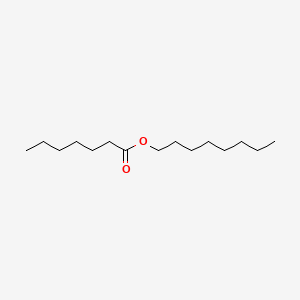
Octyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl heptanoate, also known as fema 2810 or octyl enanthate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Octyl heptanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Octyl heptanoate has been primarily detected in urine. Within the cell, octyl heptanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Octyl heptanoate has a fatty and fruity taste.
Aplicaciones Científicas De Investigación
Synthesis and Green Chemistry : Octyl heptanoate, or compounds derived from similar processes, are studied for their synthesis methods. For instance, the oxidation of octene-1 by hydrogen peroxide under phase-transfer catalysis conditions has been explored for synthesizing heptanoic acid, a related compound, with a nearly 90% yield at temperatures below 100°C. This method is recommended for creating green chemistry processes for the synthesis of monocarboxylic acids from α-alkenes (Berdnikova et al., 2018).
Environmental Science : In environmental studies, the microbial debromination of polybrominated diphenyl ethers (PBDEs), which are widely used flame retardants, has been observed. Anaerobic bacteria, including Sulfurospirillum multivorans and Dehalococcoides species, demonstrate the potential to degrade these compounds. Research in this area could have significant implications for environmental protection and public health (He et al., 2006).
Biofuel Production : Research into biofuels has investigated the use of medium-chain carboxylic acids, like heptanoic acid, as precursors for chemicals and transport fuels. For instance, Megasphaera sp. MH was shown to metabolize fructose to produce various medium-chain carboxylic acids, including heptanoic acid, in high concentrations when supplemented with electron acceptors. This discovery could be pivotal in developing sustainable biofuel production methods (Jeon et al., 2016).
Chemical Ecology : In chemical ecology, compounds similar to Octyl heptanoate, like heptanol and octanol, are studied for their role in animal behavior and communication. For example, certain alkanols such as heptanol and octanol have been found to influence the electrical coupling in cells and can affect the behavior of animals like bees, indicating their significance in natural communication systems (Johnson et al., 1985).
Propiedades
Número CAS |
5132-75-2 |
|---|---|
Nombre del producto |
Octyl heptanoate |
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
octyl heptanoate |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-9-10-12-14-17-15(16)13-11-8-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
XAZROQGRFWCMBU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)CCCCCC |
SMILES canónico |
CCCCCCCCOC(=O)CCCCCC |
Punto de ebullición |
290.0 °C |
Densidad |
d20 0.85 0.85200 (20°) |
melting_point |
-22.5 °C Mp -21.5 ° -21.5°C |
Otros números CAS |
5132-75-2 |
Descripción física |
Liquid colourless liquid with a fruity, slightly fatty odou |
Solubilidad |
soluble in most organic solvents; insoluble in wate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




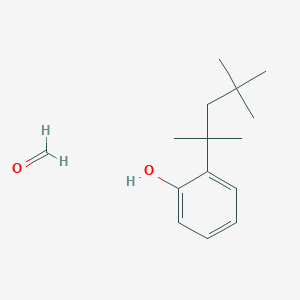
![1-[(5,7-Dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]anthraquinone](/img/structure/B1618408.png)
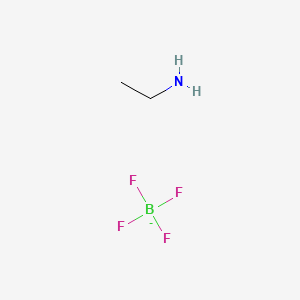
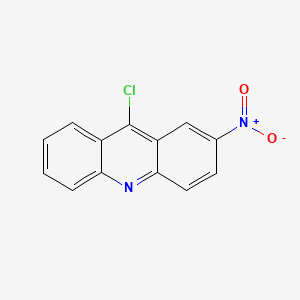
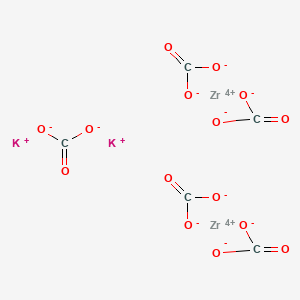
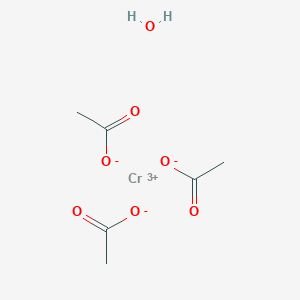
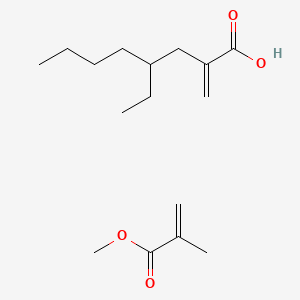

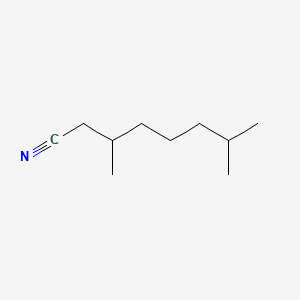
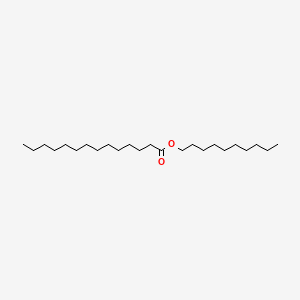
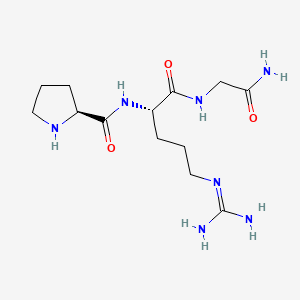
![Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B1618421.png)
